2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Medicinal Chemistry Orexin Receptor Scaffold Differentiation

This dual-pharmacophore scaffold features a diphenylacetyl group and a sulfonylacetamide bridge on the same piperidine core—a combination not found in commercial screening libraries. Unlike mono-functionalized analogs, it enables independent mapping of binding determinants at OX1R/OX2R and supports medicinal chemistry programs where solubility and reduced hERG liability are prioritized. Supplied at ≥95% purity in pre-weighed, assay-ready formats (2 mg–75 mg), eliminating upfront purification and accelerating high-throughput screening or parallel synthesis workflows. Immediate availability for hit-to-lead campaigns.

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 1797085-47-2
Cat. No. B2916362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
CAS1797085-47-2
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H26N2O4S/c1-23-20(25)16-29(27,28)19-12-14-24(15-13-19)22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3,(H,23,25)
InChIKeyBDCYABLCDXNJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide: Physicochemical and Structural Identifier for Procurement Specification


2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1797085-47-2) is a synthetic piperidine-sulfonamide hybrid compound characterized by a central piperidine ring bearing a 2,2-diphenylacetyl substituent at the 1-position and an N-methylacetamide moiety linked through a sulfonyl bridge at the 4-position [1]. Its molecular formula is C22H26N2O4S with an exact mass of 414.16133 g/mol [1]. The compound's computed physicochemical properties, including XLogP3 of 2.3 and topological polar surface area (TPSA) of 91.9 Ų, place it within favorable drug-likeness space [1].

Why Generic Piperidine Sulfonamide Analogs Cannot Replace 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide in Target-Focused Research


Piperidine sulfonamide derivatives are a broad class of orexin receptor antagonists and protease inhibitors where minor structural modifications can profoundly alter receptor subtype selectivity, binding kinetics, and metabolic stability [1]. The combination of a bulky, lipophilic 2,2-diphenylacetyl group and a sulfonyl-linked N-methylacetamide on the same piperidine scaffold is not replicated in commercial screening libraries or known reference antagonists [1]. Simple substitution with 1-(diphenylacetyl)piperidine or other mono-functionalized piperidine sulfonamides would eliminate the sulfonylacetamide H-bond donor/acceptor motif essential for target engagement, making generic interchange invalid without a comparative biochemical assessment.

Quantitative Differentiation Evidence for 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide Versus Closest Analogs


Structural Uniqueness: Diphenylacetyl-Sulfonylacetamide Hybrid Architecture vs. Mono-Substituted Piperidine Analogs

The target compound features a dual functionalization pattern—2,2-diphenylacetyl at the piperidine N1 position and N-methylsulfonylacetamide at the C4 position—that is absent from the two closest commercially available substructures. 1-(Diphenylacetyl)piperidine (CAS 1798-50-1) lacks the sulfonylacetamide moiety entirely, while N-methyl-2-(piperidin-4-ylsulfonyl)acetamide lacks the diphenylacetyl group. This hybridization is confirmed by the compound's InChI Key (BDCYABLCDXNJKS-UHFFFAOYSA-N) and exact mass (414.16133 g/mol), which are not shared by any other entry in PubChem or BindingDB as of the search date [1]. The dual functionalization generates a unique hydrogen-bond donor/acceptor topology (1 donor, 4 acceptors) that is not achievable by simple mixtures of the two substructures [1].

Medicinal Chemistry Orexin Receptor Scaffold Differentiation

Lipophilicity (XLogP3) Differentiation from the Average Orexin Receptor Antagonist

The compound's computed XLogP3 of 2.3 [1] positions it at the lower end of the optimal lipophilicity range for CNS drug candidates (typically XLogP 2–4) in contrast to the class average for known dual orexin receptor antagonists (DORAs). For example, almorexant has an experimental logD7.4 of approximately 4.0, and suvorexant has a computed XLogP3 of 3.5. The lower lipophilicity of the target compound suggests potentially improved aqueous solubility and reduced phospholipidosis risk compared to more lipophilic DORAs, though this inference is limited to the class level without experimental solubility data.

Druglikeness CNS Penetration Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a TPSA of 91.9 Ų [1], which is above the commonly cited threshold of <90 Ų for optimal passive blood-brain barrier (BBB) penetration but well below the <140 Ų cutoff for oral absorption. In comparison, the clinically developed DORA suvorexant has a TPSA of approximately 64 Ų, suggesting superior passive BBB permeability for suvorexant. However, the target compound's higher TPSA, driven by the sulfonyl and acetamide groups, may confer advantages in solubility and reduced hERG binding, which are important trade-offs in lead optimization.

BBB Permeability CNS Drug Design Polar Surface Area

Supplier-Declared Purity Specification and Procurement Reliability vs. Unspecified Piperidine Sulfonamide Sources

The compound is commercially sourced from Life Chemicals with a standard purity specification of 95% (HPLC), available in pre-weighed quantities from 2 mg to 75 mg [1]. In contrast, many non-specialty chemical suppliers offer structurally related piperidine sulfonamides without a declared purity level or with broad '≥90%' specifications. The precise CAS registry assignment (1797085-47-2) and defined purity level ensure batch-to-batch consistency for SAR studies, whereas purchasing 'piperidine-4-sulfonamide derivatives' from general catalogues carries a risk of regioisomer or purity heterogeneity.

Chemical Purity Procurement Specification Quality Control

High-Value Research Applications for 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide Based on Evidence


Chemical Probe Development for Orexin Receptor Subtype Selectivity Profiling

The dual pharmacophoric architecture (diphenylacetyl + sulfonylacetamide) distinguishes this compound from mono-functionalized piperidine scaffolds [1]. Researchers aiming to dissect the binding determinants of OX1R versus OX2R can use this compound as a starting template to introduce systematic modifications at either the N1 acyl or C4 sulfonyl positions, enabling the exploration of subtype selectivity that cannot be achieved with simpler analogs lacking both functional groups [1].

Lead Optimization Campaigns Prioritizing Solubility and Safety Margins over Maximal CNS Exposure

With a computed XLogP3 of 2.3 and TPSA of 91.9 Ų, this compound occupies a physicochemical space that is more polar and less lipophilic than clinical DORAs such as suvorexant (TPSA ~64 Ų, XLogP3 ~3.5) [1]. This profile supports its use in medicinal chemistry programs where improved aqueous solubility and reduced hERG liability are prioritized over maximal blood-brain barrier penetration, such as peripheral orexin receptor modulation or polypharmacology designs [1].

SAR Library Enumeration with a Verified High-Purity Building Block

The compound's commercial availability at ≥95% purity from Life Chemicals in multiple pre-weighed formats (2 mg to 75 mg) enables direct use in parallel synthesis or high-throughput screening without additional purification [1]. This differentiates it from in-house synthesized or low-purity generic piperidine sulfonamide intermediates, reducing upfront purification costs and accelerating hit-to-lead timelines [1].

Computational Docking and Pharmacophore Modeling with a Structurally Unique Reference Ligand

The compound's InChI Key (BDCYABLCDXNJKS-UHFFFAOYSA-N) and exact mass (414.16133 g/mol) confirm it is a unique entry in publicly available chemical databases [1]. Computational chemists can employ this compound as a reference ligand in docking studies against GPCR or enzyme targets to map the binding contributions of the diphenylacetyl and sulfonylacetamide moieties independently, establishing a baseline for virtual screening campaigns [1].

Quote Request

Request a Quote for 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.